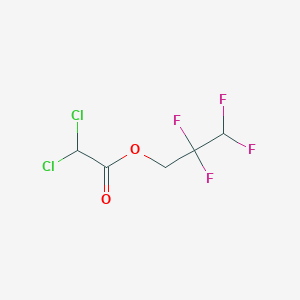![molecular formula C9H15N3S3 B14604358 N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea CAS No. 59646-40-1](/img/structure/B14604358.png)
N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea typically involves the reaction of 3-methyl-1,2-thiazole-4-carbaldehyde with N-methylthiourea in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is investigated for use in cancer treatment.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The sulfur atom in the thiazole ring can also form covalent bonds with thiol groups in proteins, disrupting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
59646-40-1 |
|---|---|
Molekularformel |
C9H15N3S3 |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
1-methyl-3-[2-[(3-methyl-1,2-thiazol-4-yl)methylsulfanyl]ethyl]thiourea |
InChI |
InChI=1S/C9H15N3S3/c1-7-8(6-15-12-7)5-14-4-3-11-9(13)10-2/h6H,3-5H2,1-2H3,(H2,10,11,13) |
InChI-Schlüssel |
ZFPBCBGBHVHIID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC=C1CSCCNC(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


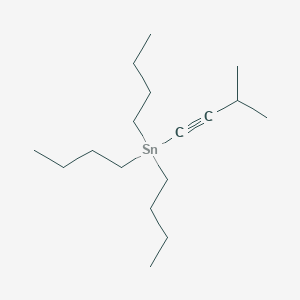
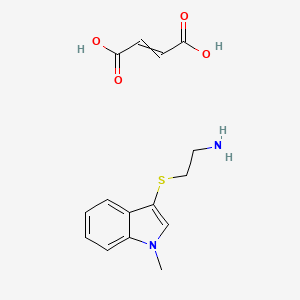
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
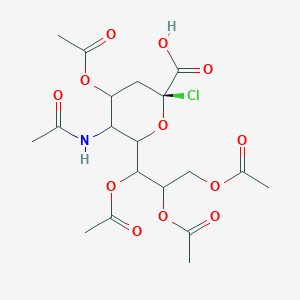


![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
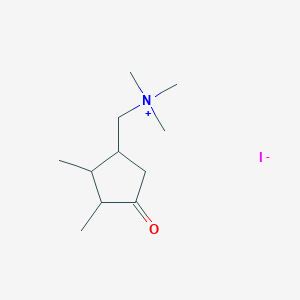
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
